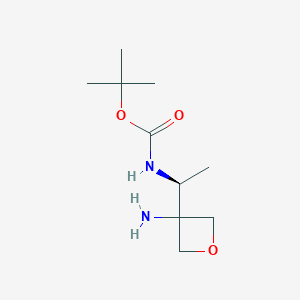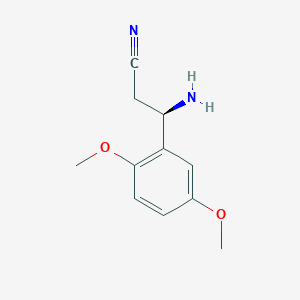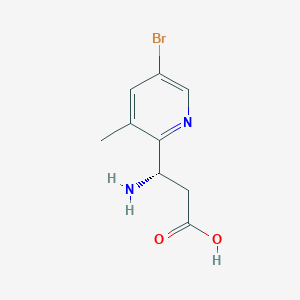
(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid: is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with a bromine atom and a methyl group, making it a unique derivative of pyridine-based amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Coupling Reaction: The resulting intermediate is coupled with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structure, the compound may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
- (3S)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
- (3S)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The bromine derivative may exhibit different reactivity patterns compared to its halogen analogs, affecting its suitability for specific applications.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1 |
Clave InChI |
CGEDBZFUEIBKHW-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=CN=C1[C@H](CC(=O)O)N)Br |
SMILES canónico |
CC1=CC(=CN=C1C(CC(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


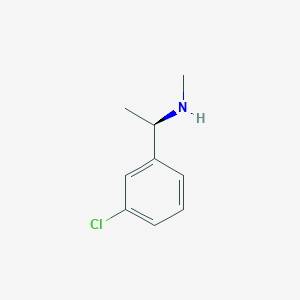
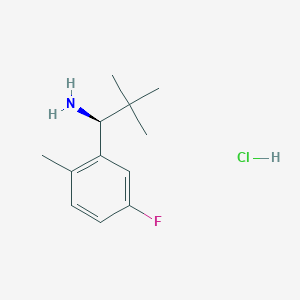
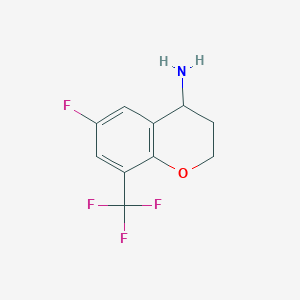
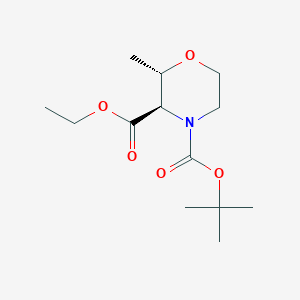
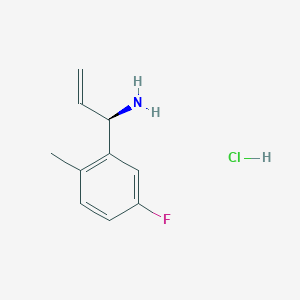


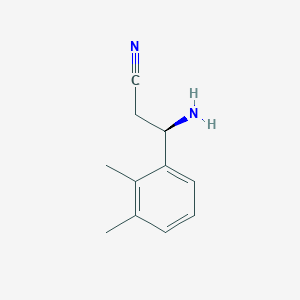
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
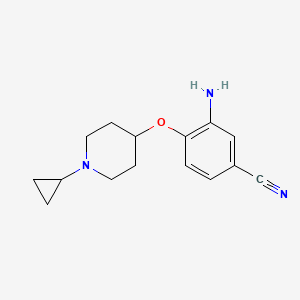
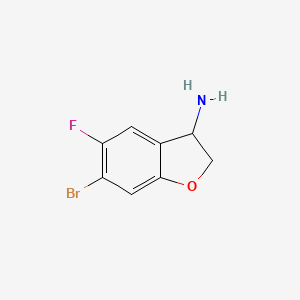
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
